molecular formula C23H25N5O2 B2356420 2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 385391-87-7

2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2356420
CAS No.: 385391-87-7
M. Wt: 403.486
InChI Key: GLIBDIGGBGBUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Biological Activity

2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article focuses on its biological activity, particularly its interactions with Eph receptor tyrosine kinases, which are crucial in various cellular processes including cell signaling and development.

  • Molecular Formula : C24H27N5O2
  • Molecular Weight : 457.448 Da
  • IUPAC Name : this compound

The primary biological activity of this compound is linked to its role as an Eph receptor tyrosine kinase inhibitor . Eph kinases are involved in the regulation of cell adhesion, migration, and proliferation. The compound exhibits low-nanomolar affinity for EphA3 kinases, indicating significant potential as a therapeutic agent in treating diseases associated with aberrant kinase activity, such as cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits EphA3 signaling pathways. This inhibition can lead to alterations in cell behavior that are characteristic of tumor progression and metastasis.

Table 1: Comparison of Biological Activities of Quinoxaline Derivatives

Compound NameStructural FeaturesBiological Activity
2-amino-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalineMethyl group substitutionKinase inhibition
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalineChlorophenyl groupAnticancer activity
N-(4-fluorophenyl)-N'-(phenethyl)ureaUrea linkageAntitumor properties

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 2.5 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 3.23 µM) .
  • Colorectal Cancer Model : Another study on HCT-116 colorectal cancer cells reported an IC50 value of 1.9 µM, indicating potent antitumor activity .

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that can be modified to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and improve biological efficacy.

Synthetic Route Overview

The general synthetic pathway includes:

  • Formation of the pyrroloquinoxaline core.
  • Introduction of the ethoxypropyl and methylphenyl substituents through nucleophilic substitution reactions.
  • Finalization via amidation to achieve the carboxamide functionality.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-3-30-14-6-13-25-23(29)19-20-22(27-18-8-5-4-7-17(18)26-20)28(21(19)24)16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14,24H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIBDIGGBGBUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.